

# MEB55 vs. ST362: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MEB55     |           |
| Cat. No.:            | B13440341 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two promising synthetic strigolactone analogs, **MEB55** and ST362, in the context of cancer research. It aims to deliver an objective overview of their performance, supported by available experimental data, to aid researchers in making informed decisions for their studies.

I. At a Glance: MEB55 vs. ST362

| Feature                     | MEB55                                                                                            | ST362                                                                                            |
|-----------------------------|--------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Compound Type               | Synthetic Strigolactone Analog                                                                   | Synthetic Strigolactone Analog                                                                   |
| Primary Mechanism of Action | Induction of DNA double-<br>strand breaks and inhibition of<br>Homology-Directed Repair<br>(HDR) | Induction of DNA double-<br>strand breaks and inhibition of<br>Homology-Directed Repair<br>(HDR) |
| Secondary Mechanism         | Disruption of microtubule networks                                                               | Disruption of microtubule networks                                                               |
| Key Molecular Target        | Induces proteasomal degradation of RAD51                                                         | Induces proteasomal degradation of RAD51                                                         |
| Therapeutic Potential       | Monotherapy and combination therapy, particularly with PARP inhibitors                           | Monotherapy and combination therapy, particularly with PARP inhibitors                           |



# **II. Quantitative Performance Data**

The following tables summarize the available quantitative data for **MEB55** and ST362, facilitating a direct comparison of their anti-cancer activities.

Table 1: In Vitro Cytotoxicity (IC50) in Prostate Cancer Conditionally Reprogrammed Cells (CRCs)

| Compound | IC50 (ppm) | IC50 (μM) |
|----------|------------|-----------|
| MEB55    | 1.8        | ~5.8      |
| ST362    | 2.3        | ~4.8      |

Note: The IC50 values were determined in patient-derived prostate tumor CRCs. Both compounds showed high selectivity for tumor cells over normal prostate cells[1]. Further studies are needed to establish IC50 values across a broader range of cancer cell lines.

Table 2: Induction of Apoptosis in Prostate Cancer CRCs

| Treatment         | % of Cells in Sub-G1 Phase (Apoptosis) |
|-------------------|----------------------------------------|
| Vehicle (Control) | 6%                                     |
| MEB55             | 40%                                    |
| ST362             | 37%                                    |

Data reflects the percentage of cells in the sub-G1 fraction, indicative of apoptosis, after treatment with the respective compounds at their IC50 concentrations[1].

Table 3: In Vivo Efficacy in MDA-MB-231 Breast Cancer Xenograft Model



| Treatment              | Tumor Weight Reduction (%) |
|------------------------|----------------------------|
| MEB55                  | 47%                        |
| ST362                  | 49%                        |
| Paclitaxel (Reference) | 68%                        |

Tumor weight reduction was measured at the end of the experiment compared to the untreated control group.

### **III. Mechanism of Action**

Both **MEB55** and ST362 exert their anti-cancer effects through a dual mechanism of action, primarily targeting DNA repair processes and also affecting microtubule dynamics.

## A. DNA Damage and Repair Inhibition

**MEB55** and ST362 induce DNA double-strand breaks (DSBs) in cancer cells. This is evidenced by the formation of γH2AX nuclear foci. Concurrently, they activate the DNA damage response (DDR) signaling pathway, leading to the phosphorylation of key kinases such as ATM, ATR, Chk1, and Chk2[2].

A crucial aspect of their mechanism is the inhibition of Homology-Directed Repair (HDR), a major pathway for repairing DSBs. Both compounds induce the ubiquitination and subsequent proteasomal degradation of RAD51, a protein essential for HDR. This failure to recruit RAD51 to the sites of DNA damage creates a "BRCAness" phenotype in cancer cells, making them highly susceptible to agents that cause single-strand DNA breaks, such as PARP inhibitors. This synergistic effect has been observed in BRCA1-proficient cancer cells[2].









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MEB55 vs. ST362: A Comparative Guide for Cancer Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13440341#meb55-vs-st362-in-cancer-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com